REACTION_CXSMILES
|
[C:1]([OH:10])(=O)[CH2:2][CH2:3]CC[C:6]([OH:8])=[O:7].[C:11]([OH:22])(=[O:21])[CH2:12][CH:13]([CH2:17][C:18]([OH:20])=[O:19])[C:14]([OH:16])=[O:15].C(C(O)=O)C(C(O)=O)C(C(O)=O)CC(O)=O.C1C(C2OC2)CC2OC2C1>>[C:6](=[O:8])=[O:7].[CH2:1]1[O:10][CH:2]1[CH3:3].[C:11]([OH:22])(=[O:21])[CH2:12][CH:13]([CH2:17][C:18]([OH:20])=[O:19])[C:14]([OH:16])=[O:15] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC2C(O2)CC1C3CO3
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
introduced (into the reactor)
|
Type
|
CUSTOM
|
Details
|
Then, polymerization
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed
|
Type
|
CUSTOM
|
Details
|
resulting in pure copolymer
|
Type
|
CUSTOM
|
Details
|
TABLE 3 summarizes results of the polymerization
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)=O.C1C(C)O1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C(=O)O)CC(=O)O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:10])(=O)[CH2:2][CH2:3]CC[C:6]([OH:8])=[O:7].[C:11]([OH:22])(=[O:21])[CH2:12][CH:13]([CH2:17][C:18]([OH:20])=[O:19])[C:14]([OH:16])=[O:15].C(C(O)=O)C(C(O)=O)C(C(O)=O)CC(O)=O.C1C(C2OC2)CC2OC2C1>>[C:6](=[O:8])=[O:7].[CH2:1]1[O:10][CH:2]1[CH3:3].[C:11]([OH:22])(=[O:21])[CH2:12][CH:13]([CH2:17][C:18]([OH:20])=[O:19])[C:14]([OH:16])=[O:15] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC2C(O2)CC1C3CO3
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
introduced (into the reactor)
|
Type
|
CUSTOM
|
Details
|
Then, polymerization
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed
|
Type
|
CUSTOM
|
Details
|
resulting in pure copolymer
|
Type
|
CUSTOM
|
Details
|
TABLE 3 summarizes results of the polymerization
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)=O.C1C(C)O1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C(=O)O)CC(=O)O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |